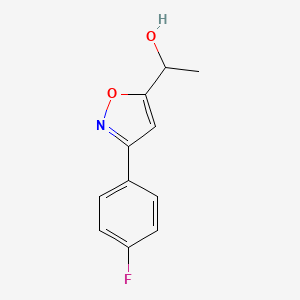
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
Cat. No. B8224890
M. Wt: 207.20 g/mol
InChI Key: MLKHPWDFVDCXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09266873B2
Procedure details


To a stirred solution of 4-fluorobenzaldehyde oxime (0.2 g, 1.4 mmol) in DCM (10 mL) was added N-chlorosuccinamide (0.1 g, 1.4 mmol) and the reaction stirred for 1 hour at room temperature. But-3-yn-2-ol (0.23 g, 1.68 mmol) was added and the reaction mixture stirred at reflux for 3 h. After completion of the reaction (as monitored by TLC), the mixture was extracted with DCM (3×100 mL), the organic layer washed with water (100 mL) followed by brine (100 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (60-120 mesh; using 50% ethyl acetate in hexanes) to obtain 1-(3-(4-fluorophenyl)isoxazol-5-yl)ethanol as liquid (0.15 g, 50% yield). 1H NMR (400 MHz, CDCl3): δ 7.76 (dd, 2H), 7.05 (t, 2H), 6.48 (s, 1H), 5.04 (q, 1H), 1.63 (d, 3H).

Name
N-chlorosuccinamide
Quantity
0.1 g
Type
reactant
Reaction Step One



Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.ClNC(=O)CCC(N)=O.[CH3:20][CH:21]([OH:24])[C:22]#[CH:23]>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[CH:23]=[C:22]([CH:21]([OH:24])[CH3:20])[O:8][N:7]=2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=NO)C=C1
|
|
Name
|
N-chlorosuccinamide
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClNC(CCC(=O)N)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (as monitored by TLC)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with DCM (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed with water (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography (60-120 mesh; using 50% ethyl acetate in hexanes)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NOC(=C1)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.15 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
